3-[(4-Nitrobenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine
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Overview
Description
3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-AMINE is a compound belonging to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the nitrophenyl and thiadiazole moieties contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of 3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-AMINE typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing other biologically active compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-AMINE involves its interaction with specific molecular targets. The nitrophenyl group can interact with cellular proteins, leading to the inhibition of key enzymes involved in cell growth and proliferation. The thiadiazole ring contributes to the compound’s stability and ability to penetrate cell membranes .
Comparison with Similar Compounds
3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-AMINE can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its anticonvulsant and antimicrobial properties.
2,5-Dimethyl-1,3,4-thiadiazole: Exhibits anticancer and anti-inflammatory activities.
4-Amino-1,2,4-thiadiazole: Used in the synthesis of various pharmaceuticals
Properties
Molecular Formula |
C9H8N4O2S2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H8N4O2S2/c10-8-11-9(12-17-8)16-5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,11,12) |
InChI Key |
FYFDEGXDITYCHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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